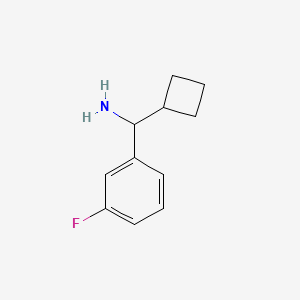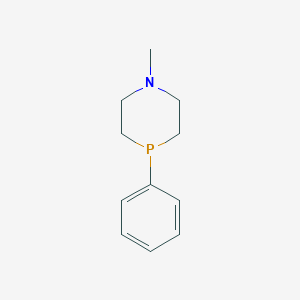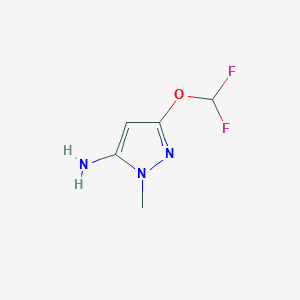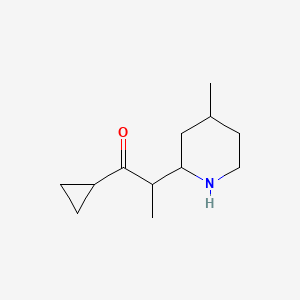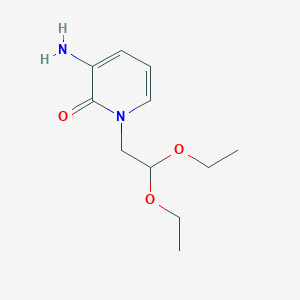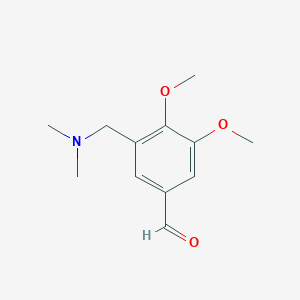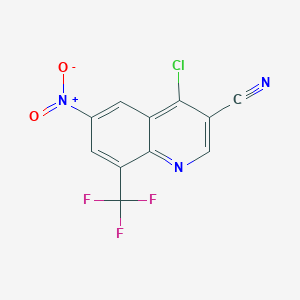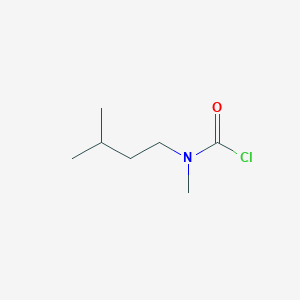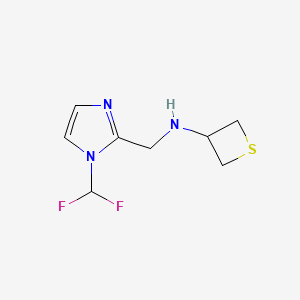
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine is a chemical compound with a unique structure that combines a thietan ring with an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethyl halides.
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Coupling of the Imidazole and Thietan Rings: The final step involves the coupling of the imidazole and thietan rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The difluoromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the thietan ring can provide unique reactivity.
相似化合物的比较
Similar Compounds
Thietan-3-amine: Lacks the imidazole and difluoromethyl groups, making it less versatile.
1-(Difluoromethyl)-1H-imidazole: Lacks the thietan ring, which reduces its reactivity.
N-((1-(Methyl)-1H-imidazol-2-yl)methyl)thietan-3-amine: Similar structure but lacks the difluoromethyl group, which can affect its stability and bioavailability.
Uniqueness
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine is unique due to the combination of the thietan ring, imidazole moiety, and difluoromethyl group. This combination provides a balance of stability, reactivity, and bioavailability, making it a valuable compound for various applications.
属性
分子式 |
C8H11F2N3S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]thietan-3-amine |
InChI |
InChI=1S/C8H11F2N3S/c9-8(10)13-2-1-11-7(13)3-12-6-4-14-5-6/h1-2,6,8,12H,3-5H2 |
InChI 键 |
GZJWHVYOCVAQPW-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1)NCC2=NC=CN2C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


